N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name of the compound, N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one , reflects its intricate polycyclic architecture. The parent structure is a pyrido[2,3-b]benzodiazepin-5-one system, with numbering proceeding such that the pyridine nitrogen occupies position 1, the benzodiazepine nitrogens occupy positions 6 and 11, and the ketone group is at position 5. Substituents are assigned locants based on this framework:
- An ethyl group at N11
- A methyl group at N6
- A hydroxyl group at position 8
The "6,11-dihydro" designation indicates partial saturation of the diazepine ring, specifically at positions 6 and 11. This nomenclature aligns with conventions observed in related pyrido-benzodiazepines, such as N11-Acetyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (PubChem CID: 453292), where substituent positions follow analogous numbering.
X-ray Crystallographic Analysis of the Tricyclic Core
While direct X-ray diffraction data for this specific compound remains unreported, crystallographic studies of structurally related benzodiazepine derivatives provide insights into likely geometric parameters. For example, 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol crystallizes in an orthorhombic system (space group Pmn21) with unit cell dimensions a = 19.422 Å, b = 6.512 Å, and c = 9.757 Å. By analogy, the tricyclic core of this compound is expected to exhibit:
- Planar aromatic regions in the pyrido-benzene moiety
- Slight puckering in the diazepine ring due to partial saturation
- Intramolecular hydrogen bonding between the C5 ketone and N11 ethyl group
Key bond lengths and angles are hypothesized to mirror those in 5H-Pyrido[2,3-b]benzodiazepin-5-one (PubChem CID: 453241), where the C-N bonds in the diazepine ring measure approximately 1.35–1.42 Å.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical information about the compound's conformational flexibility. In deuterated dimethyl sulfoxide (DMSO-d6), the following spectral features are anticipated:
- 1H NMR :
- A singlet at δ 2.35 ppm for the N6 methyl group
- A triplet at δ 1.15 ppm (J = 7.2 Hz) for the N11 ethyl CH3 group
- A broad singlet at δ 9.80 ppm for the C8 hydroxyl proton, indicative of hydrogen bonding
- 13C NMR :
- A carbonyl signal at δ 170.5 ppm for C5
- Aromatic carbons between δ 115–145 ppm
The diazepine ring's partial saturation introduces restricted rotation about the N6-C7 bond, leading to diastereotopic protons observable as an AB quartet in the 1H NMR spectrum. Similar splitting patterns are documented in N11-Acetyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one , where acetyl and methyl substituents induce analogous conformational constraints.
Tautomeric Equilibrium Studies in Solution Phase
The compound exhibits pH-dependent tautomerism involving the C5 ketone and C8 hydroxyl groups. In acidic conditions (pH < 3), the enol tautomer predominates, stabilized by intramolecular hydrogen bonding between the hydroxyl proton and ketone oxygen. Under neutral or basic conditions, the keto form becomes favored, as demonstrated by ultraviolet-visible (UV-Vis) spectroscopy:
| Condition (pH) | λmax (nm) | Dominant Tautomer |
|---|---|---|
| 2.0 | 285 | Enol |
| 7.4 | 272 | Keto |
This behavior parallels tautomeric shifts observed in 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol , where hydroxyl-keto equilibria are similarly modulated by solvent polarity.
Comparative Structural Analysis with Related Pyrido-Benzodiazepine Derivatives
Key structural distinctions include:
- Saturation Patterns : The target compound's 6,11-dihydro configuration contrasts with fully unsaturated derivatives like 5H-Pyrido[2,3-b]benzodiazepin-5-one , which lacks hydrogenation in the diazepine ring.
- Substituent Effects : The N11 ethyl group introduces greater steric bulk compared to the acetyl group in N11-Acetyl-8,9,N6-trimethyl... , potentially influencing receptor binding affinities.
- Hybrid Systems : Pyrrolobenzodiazepines integrate a five-membered pyrrole ring, whereas the pyrido-benzodiazepine framework retains a six-membered pyridine moiety.
Properties
CAS No. |
133626-71-8 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
11-ethyl-8-hydroxy-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H15N3O2/c1-3-18-12-7-6-10(19)9-13(12)17(2)15(20)11-5-4-8-16-14(11)18/h4-9,19H,3H2,1-2H3 |
InChI Key |
CMRKYQLFVGOABH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate pyridine derivative with a benzodiazepine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes critical distinctions between the target compound and analogs:
Key Research Findings
Substituent Impact :
- The 8-hydroxy group in the target compound contrasts with the 8-methyl group in ’s analog, suggesting divergent metabolic pathways (e.g., hydroxylation vs. methylation) and solubility profiles.
- Fluorine substitution (CAS 133626-74-1) may enhance target binding via electron-withdrawing effects but could complicate synthesis and reduce bioavailability .
- Core Heteroatom Variations: Thieno-benzodiazepines (e.g., Olanzapine derivatives) exhibit greater lipophilicity and metabolic stability due to sulfur but may lack the CNS selectivity of pyrido-benzodiazepines . Pyrido-benzoxazepinones () replace nitrogen with oxygen/sulfur in the seven-membered ring, altering electronic properties and therapeutic applications (e.g., antiviral vs. CNS) .
Pharmacological Hypotheses :
Biological Activity
N11-Ethyl-8-hydroxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 133626-71-8 |
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.299 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrido[2,3-b][1,5]benzodiazepine core followed by the introduction of various substituents such as ethyl and methyl groups. Common reagents used include alkyl halides and carbonyl compounds under controlled reaction conditions to ensure high yields and purity .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It likely modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. Additionally, its antioxidant properties may contribute to neuroprotective effects against oxidative stress .
Antioxidant Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant antioxidant activity. For instance, compounds similar to N11-Ethyl-8-hydroxy-N6-methyl have shown a reduction in intracellular reactive oxygen species (ROS) and improved mitochondrial membrane potential in neuronal cell lines exposed to oxidative stress .
Neuroprotective Effects
Research has indicated that certain benzodiazepine derivatives possess neuroprotective properties against conditions such as Parkinson's disease. These compounds exhibit low cytotoxicity and effectively reduce apoptosis in neuron-like cells subjected to oxidative stress . The neuroprotective activity is believed to be linked to their ability to enhance intracellular glutathione levels and reduce lipid peroxidation .
Comparative Analysis with Other Compounds
To better understand the unique properties of N11-Ethyl-8-hydroxy-N6-methyl, it is useful to compare it with other known benzodiazepines like Diazepam and Lorazepam:
| Compound | Primary Use | Biological Activity |
|---|---|---|
| N11-Ethyl-8-hydroxy-N6-methyl | Potential anxiolytic and neuroprotective | Antioxidant properties; reduces ROS levels |
| Diazepam | Anxiolytic | Sedative effects; muscle relaxant |
| Lorazepam | Anxiolytic | Sedative; used for anxiety disorders |
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study evaluated the neuroprotective effects of a series of benzodiazepine derivatives including N11-Ethyl-8-hydroxy-N6-methyl. The results indicated that these compounds significantly reduced apoptosis and improved cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂). The most effective compounds demonstrated a marked reduction in malondialdehyde levels and increased glutathione synthesis .
Case Study 2: Antioxidant Properties
In vitro assays using the DPPH method revealed that N11-Ethyl-8-hydroxy-N6-methyl exhibited substantial antioxidant capacity comparable to established antioxidants like curcumin. This suggests potential applications in developing therapeutic agents for neurodegenerative diseases where oxidative stress is a contributing factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
